7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137883-62-4
VCID: VC4263721
InChI: InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H
SMILES: C1CC2C(CC1N2)C(=O)O.Cl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

CAS No.: 2137883-62-4

Cat. No.: VC4263721

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63

* For research use only. Not for human or veterinary use.

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - 2137883-62-4

Specification

CAS No. 2137883-62-4
Molecular Formula C7H12ClNO2
Molecular Weight 177.63
IUPAC Name 7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H
Standard InChI Key SPJAQNMPBOXWBH-UHFFFAOYSA-N
SMILES C1CC2C(CC1N2)C(=O)O.Cl

Introduction

Structural and Stereochemical Features

The core structure of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride consists of a bicyclo[2.2.1]heptane skeleton with a bridgehead nitrogen atom and a carboxylic acid group at the 2-position. The hydrochloride salt forms via protonation of the secondary amine, enhancing solubility and stability. The stereochemistry of the chiral centers (1R,2S,4S) is critical for its biological activity, as the spatial arrangement influences interactions with enzymatic and receptor targets .

Key Structural Attributes

  • Molecular Formula: C₇H₁₁ClNO₂

  • Molecular Weight: 176.63 g/mol

  • Melting Point: 261–263°C (hydrochloride salt)

  • pKa: ~10.8 (amine protonation in aqueous solution)

The strained bicyclic system introduces unique electronic and steric effects. For instance, the bridgehead nitrogen exhibits pyramidalization due to the constrained C–N–C bond angle (~96°), which reduces orbital hybridization and impacts reactivity .

Synthesis and Optimization

Route 1: Catalytic Hydrogenation and Cyclization

The parent amine, 7-azabicyclo[2.2.1]heptane, is synthesized via a five-step sequence starting from 4-acetamidophenol. Catalytic hydrogenation with platinum dioxide or Raney nickel yields cis- and trans-N-(4-hydroxycyclohexyl)acetamide, which undergoes cyclization to form the bicyclic amine. Subsequent hydrolysis and hydrochlorination afford the hydrochloride salt in 77% yield .

StepProcessReagents/ConditionsYield
1Hydrogenation of 4-acetamidophenolPtO₂ or Raney Ni, H₂80%
2CyclizationH₂SO₄, reflux65%
3HydrolysisNaOH, H₂O/EtOH85%
4HydrochlorinationHCl gas in ether77%

Route 2: Diels-Alder Approach

An alternative route employs a Diels-Alder reaction between N-carbomethoxypyrrole and acetylene dicarboxylic ester, catalyzed by AlCl₃, to construct the bicyclic framework. This method achieves a 93% yield of the intermediate, which is subsequently functionalized and converted to the hydrochloride salt .

Functionalization to Carboxylic Acid Derivative

The 2-carboxylic acid derivative is synthesized via oxidation of a hydroxymethyl intermediate or through a Ugi multicomponent reaction. The latter method utilizes 7-azabicyclo[2.2.1]heptane-2-carboxylic acid as a bifunctional building block, enabling the formation of peptidomimetic structures .

Chemical Reactivity and Physicochemical Properties

Acid-Base Behavior

The secondary amine in the bicyclic system has a pKa of 10.8, slightly lower than unstrained analogs like pyrrolidine (pKa 11.3). This reduced basicity arises from electron-withdrawing effects induced by the strained geometry .

Rotational Barriers

The acetyl and nitroso derivatives of 7-azabicyclo[2.2.1]heptane exhibit reduced rotational barriers compared to unstrained amides. For example:

  • N-Acetyl derivative: ΔG‡ = 1.2 kcal/mol lower than acetamide .

  • N-Nitroso derivative: ΔG‡ = 6.5 kcal/mol lower than nitrosoamines .

These findings highlight the impact of strain on bond dynamics.

Spectroscopic Characterization

  • IR Spectroscopy: The hydrochloride salt shows N–H stretching (3000–2550 cm⁻¹) and carboxylate vibrations (1605, 1453 cm⁻¹) .

  • ¹H NMR: Key signals include bridgehead protons (τ 5.10) and a triplet for the C2 proton (τ 5.9, J = 5 Hz) .

Biological and Pharmacological Applications

Peptidomimetic Design

The compound’s rigid scaffold and functional groups make it a promising peptidomimetic. In Ugi reactions, it serves as a β-amino acid surrogate, enabling the synthesis of bicyclic peptidomimetics with enhanced metabolic stability and receptor affinity .

Industrial and Synthetic Utility

ApplicationUse CaseExample Reaction
Drug DiscoveryGPCR-targeted lead optimizationUgi reaction → peptidomimetics
OrganocatalysisChiral auxiliary in asymmetric synthesisAldol reactions
Material ScienceRigid monomer for polymersPolyamide synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator